1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride
Description
1-Isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a fused benzene and imidazole ring system. The compound features an isobutyl group at the N1 position and a (2-methoxyphenoxy)methyl substituent at the C2 position, with a hydrochloride counterion enhancing its solubility and stability. Benzimidazoles are known for their pharmacological versatility, including antimicrobial, anticancer, and antiviral activities . The 2-methoxyphenoxy group in this compound may enhance lipophilicity and membrane permeability, while the isobutyl chain could influence steric interactions with biological targets .
Synthetic routes for analogous benzimidazoles often involve cyclization of 1,2-phenylenediamines with aldehydes or carboxylic acids under acidic conditions . For instance, describes the synthesis of a related compound, 2-(2-methoxy-5-((4-piperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride, via chlorosulfonic acid-mediated sulfonation . The target compound’s synthesis likely employs similar strategies, with modifications to incorporate the isobutyl and 2-methoxyphenoxy moieties.
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-14(2)12-21-16-9-5-4-8-15(16)20-19(21)13-23-18-11-7-6-10-17(18)22-3;/h4-11,14H,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUYMGFANGEQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Backbone
The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. For example, 2-aminobenzimidazole (CAS: 934-32-7) serves as a key intermediate. A common approach involves refluxing o-phenylenediamine with cyanogen bromide in ethanol, followed by purification via silica gel chromatography. Adapting this method, the unsubstituted benzimidazole can be alkylated at the 1- and 2-positions sequentially.
N-Isobutylation at Position 1
Introducing the isobutyl group at position 1 requires alkylation under basic conditions. In a procedure analogous to, 1H-benzo[d]imidazole is treated with isobutyl bromide in the presence of cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) and a catalytic amount of copper(I) iodide ($$ \text{CuI} $$) in tert-butanol at 90°C for 16 hours. This method yields 1-isobutyl-1H-benzo[d]imidazole with moderate to high efficiency (69% yield).
Introduction of the (2-Methoxyphenoxy)Methyl Group at Position 2
Nucleophilic Substitution Strategy
The (2-methoxyphenoxy)methyl moiety is introduced via nucleophilic substitution. A validated method from involves reacting 1-isobutyl-1H-benzo[d]imidazole with 1-(bromomethyl)-2-methoxyphenoxybenzene in dimethyl sulfoxide ($$ \text{DMSO} $$) containing potassium hydroxide ($$ \text{KOH} $$). The reaction proceeds at room temperature for 45 minutes, followed by extraction with diethyl ether and purification via recrystallization.
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to form the ether linkage. Using 2-methoxyphenol and 1-isobutyl-2-(hydroxymethyl)-1H-benzo[d]imidazole with diethyl azodicarboxylate ($$ \text{DEAD} $$) and triphenylphosphine ($$ \text{PPh}_3 $$) in tetrahydrofuran ($$ \text{THF} $$) yields the desired product. This method offers superior regiocontrol but requires anhydrous conditions.
Hydrochloride Salt Formation
The final step involves protonation with hydrochloric acid ($$ \text{HCl} $$). The free base 1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is dissolved in ethanol, and concentrated $$ \text{HCl} $$ is added dropwise at 0°C. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrochloride salt.
Data Tables: Reaction Conditions and Yields
Critical Analysis of Methodologies
Efficiency and Scalability
The nucleophilic substitution method (-adapted) offers a balance of efficiency (62% yield) and simplicity, making it suitable for large-scale synthesis. In contrast, the Mitsunobu reaction () achieves higher regioselectivity but requires costly reagents and stringent conditions.
Purity and Characterization
Final products are characterized via $$ ^1\text{H} $$ NMR, ESI-MS, and elemental analysis. For instance, the hydrochloride salt exhibits a singlet at $$ \delta = 3.05 \, \text{ppm} $$ for the isobutyl methyl groups and a broad peak at $$ \delta = 12.85 \, \text{ppm} $$ for the hydroxyl proton.
Chemical Reactions Analysis
1-Isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxyphenoxy group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding alcohols or phenols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial and fungal strains. Research indicates that modifications in the benzimidazole structure can enhance its efficacy against resistant strains of pathogens.
- Case Study : A study evaluating a series of benzimidazole derivatives demonstrated that certain substitutions led to increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's structural similarity to histidine allows it to interact effectively with microbial proteins, enhancing its potency against infections .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives is another area of interest. The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases.
- Case Study : In vitro studies revealed that the compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent. This could be particularly useful in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics.
- Case Study : A recent investigation into the cytotoxic effects of various benzimidazole derivatives on cancer cell lines showed that certain compounds, including those with similar structures to 1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride, exhibited IC50 values in the low micromolar range against breast cancer cells. This suggests a strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, the methoxyphenoxy group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related benzimidazole derivatives:
Key Findings:
Substituent Impact on Activity: The 2-methoxyphenoxy group in the target compound may confer improved binding to hydrophobic enzyme pockets compared to simpler methoxy or halogen substituents . Isobutyl vs.
Synthetic Challenges :
- highlights isomer formation during bromoalkylation of benzimidazoles, necessitating chromatographic separation . The target compound’s synthesis may face similar challenges due to its branched isobutyl group.
The absence of halogens in the target compound suggests its primary applications may lie in non-tubercular indications, such as antiviral or anticancer contexts .
Solubility and Pharmacokinetics :
- Hydrochloride salts (common in benzimidazoles) improve aqueous solubility. However, the hexyl chain in ’s compound reduces solubility compared to the target compound’s shorter isobutyl group .
Biological Activity
1-Isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the isobutyl group and the methoxyphenoxy moiety contributes to its pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy.
This compound exhibits several mechanisms of action:
- Inhibition of Tumor Growth : Studies indicate that this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases, particularly G2/M, which is critical in cancer treatment.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Efficacy Against Cancer Cell Lines
The biological activity of the compound was evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values observed in recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| UACC-62 (Melanoma) | 1.85 | Induces apoptosis and ROS generation |
| M14 (Melanoma) | 1.76 | Cell cycle arrest at G2/M phase |
| B16-F10 (Murine Melanoma) | 0.021 | Inhibits tumor growth and induces apoptosis |
| A375 (Melanoma) | 1.85 | Disruption of cytoskeleton |
These results indicate significant potency against melanoma cell lines, suggesting a promising avenue for further research in oncology.
Case Studies
Several studies have investigated the therapeutic potential of benzimidazole derivatives, including our compound of interest:
- Study on Melanoma Treatment :
- In Vivo Efficacy :
- Structure-Activity Relationship Studies :
Q & A
Q. Q1: What are the key synthetic routes for 1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from substituted benzimidazoles and methoxyphenol derivatives. For example, nucleophilic substitution reactions between 1-isobutyl-1H-benzimidazole and 2-methoxyphenol derivatives are common, followed by hydrochloride salt formation. Key steps include:
- Nucleophilic alkylation : Using propargyl bromide or similar reagents to functionalize the benzimidazole core .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as seen in analogous compounds .
- Purification : Column chromatography (SiO₂, EtOAC/hexane) or HPLC for high-purity isolation .
Optimization strategies: - Catalyst selection : Copper sulfate/sodium ascorbate for click chemistry vs. palladium catalysts for cross-coupling .
- Solvent systems : DMF for alkylation, dichloromethane for acid-sensitive steps .
- Temperature control : Reflux conditions for faster kinetics vs. RT for selectivity .
Advanced Mechanistic Insights
Q. Q2: How can reaction mechanisms for benzimidazole functionalization be elucidated, particularly for regioselective modifications?
Mechanistic studies often combine experimental and computational approaches:
- Kinetic monitoring : Use TLC or in situ NMR to track intermediate formation .
- Isotopic labeling : ²H or ¹³C labeling to trace reaction pathways (e.g., alkylation vs. ring-opening).
- DFT calculations : B3LYP/6-31G* methods to model transition states and regioselectivity, as demonstrated for triazole derivatives .
Example: Click chemistry regioselectivity (1,4- vs. 1,5-triazole) is influenced by steric effects of substituents and copper coordination .
Structural Characterization
Q. Q3: What spectroscopic and analytical methods are critical for confirming the structure of this compound?
- NMR : ¹H/¹³C NMR for backbone assignment (e.g., imidazole protons at δ 7.5–8.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- HRMS : To verify molecular weight (e.g., [M+H]+ for C₁₉H₂₂ClN₂O₂: expected 357.1372) .
- X-ray crystallography : For absolute configuration determination, as used in analogous triazole-benzimidazole hybrids .
Biological Activity and SAR
Q. Q4: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR strategies include:
- Substituent variation : Modifying the isobutyl or methoxyphenoxy groups to alter lipophilicity (logP) and target binding. For example, bulkier tert-butyl groups enhance membrane permeability but may reduce solubility .
- Bioisosteric replacement : Replacing the methoxy group with ethoxy or halogens (e.g., fluoro for metabolic stability) .
- QSAR modeling : Use molecular descriptors (e.g., polar surface area, H-bond donors) to predict activity against targets like GABA-A receptors .
Safety and Handling
Q. Q5: What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Storage : In airtight glass containers at RT, protected from moisture and light .
- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Computational Modeling
Q. Q6: How can in silico methods predict pharmacokinetic properties like metabolic stability or target binding?
- ADME prediction : Tools like SwissADME calculate bioavailability (e.g., %ABS = 86 – 0.34×TPSA) and cytochrome P450 interactions .
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABA-A receptor allosteric sites) .
- MD simulations : GROMACS for assessing binding stability over time (e.g., ligand-receptor hydrogen bond persistence) .
Data Contradiction Resolution
Q. Q7: How should researchers address discrepancies in reported biological activities or synthetic yields?
- Reproducibility checks : Validate protocols (e.g., catalyst purity, solvent drying) .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for yield variations) .
- Controlled experiments : Systematically vary one parameter (e.g., temperature) to isolate confounding factors .
Advanced Applications
Q. Q8: What emerging applications exist for this compound beyond traditional medicinal chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
